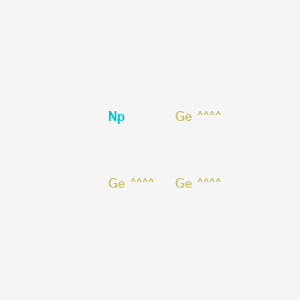
2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate is a chemical compound known for its unique structure and properties It is a derivative of benzenecarboperoxoate, featuring a 2,4,4-trimethylpentan-2-yl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate typically involves the reaction of benzenecarboperoxoic acid with 2,4,4-trimethylpentan-2-ol under acidic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzenecarboperoxoate derivatives.
Reduction: Reduction reactions can convert the compound into benzenecarboperoxoate alcohols.
Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Aplicaciones Científicas De Investigación
2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form reactive intermediates that modify the activity of these targets, leading to various biological effects. The pathways involved may include oxidative stress, signal transduction, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
2,4,4-Trimethylpentan-2-yl benzenecarboperoxoate: Known for its unique structure and reactivity.
This compound derivatives: These compounds share similar structural features but differ in their functional groups and reactivity.
Benzenecarboperoxoate analogs: Compounds with similar core structures but different substituents on the benzene ring.
Uniqueness
This compound stands out due to its specific combination of the 2,4,4-trimethylpentan-2-yl group and the benzenecarboperoxoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
42926-50-1 |
|---|---|
Fórmula molecular |
C15H22O3 |
Peso molecular |
250.33 g/mol |
Nombre IUPAC |
2,4,4-trimethylpentan-2-yl benzenecarboperoxoate |
InChI |
InChI=1S/C15H22O3/c1-14(2,3)11-15(4,5)18-17-13(16)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
Clave InChI |
IJOHRMCEDZASLA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)OOC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11H-Pyrido[2,1-b]quinazolin-11-one, 2-nitro-](/img/structure/B14663751.png)


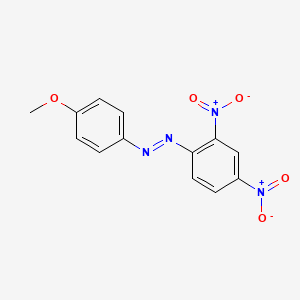
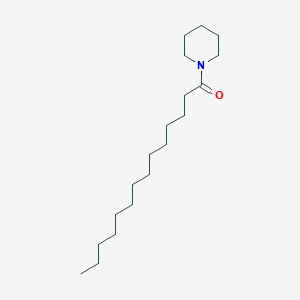
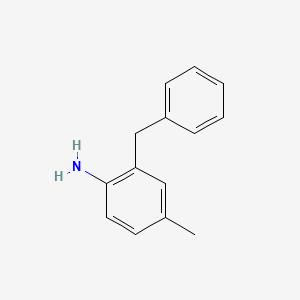
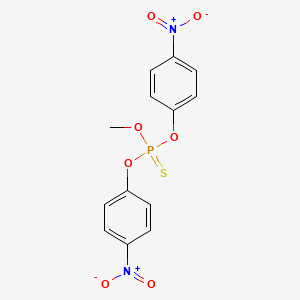

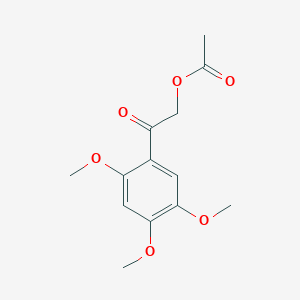

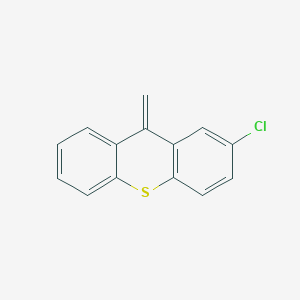

![1,4,7-Triazecine, decahydro-1,4,7-tris[(4-methylphenyl)sulfonyl]-](/img/structure/B14663804.png)
